molecular formula C12H20O4 B564905 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3 CAS No. 1189464-68-3

2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3

Cat. No.: B564905
CAS No.: 1189464-68-3
M. Wt: 231.306
InChI Key: GSUQGBSXRBNYKM-VPYROQPTSA-N
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Preparation Methods

The synthesis of 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3 involves several steps. The synthetic route typically includes the formation of the dioxane ring followed by the introduction of the vinyl ester group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3 can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The vinyl ester group can participate in substitution reactions, often facilitated by catalysts or specific reaction conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3 has several scientific research applications:

    Chemistry: It is used as a stable isotope-labeled compound in various chemical analyses and experiments.

    Biology: In proteomics research, it helps in the study of protein structures and functions.

    Medicine: It can be used in the development of new pharmaceuticals and in the study of metabolic pathways.

    Industry: This compound is used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3 involves its interaction with specific molecular targets and pathways. The vinyl ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical reactions. The dioxane ring provides stability and enhances the compound’s solubility, facilitating its use in different research applications .

Comparison with Similar Compounds

Similar compounds to 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3 include:

    2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid: This compound lacks the vinyl ester group but shares the dioxane ring structure.

    5-Methyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester: This compound lacks the tert-butyl group but has the vinyl ester and dioxane ring.

    2-tert-Butyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester: This compound lacks the methyl group but has the tert-butyl, vinyl ester, and dioxane ring.

The uniqueness of this compound lies in its combination of the tert-butyl, methyl, and vinyl ester groups, which provide specific chemical properties and reactivity .

Properties

IUPAC Name

ethenyl 2-tert-butyl-5-(trideuteriomethyl)-1,3-dioxane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-6-14-9(13)12(5)7-15-10(16-8-12)11(2,3)4/h6,10H,1,7-8H2,2-5H3/i5D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUQGBSXRBNYKM-VPYROQPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)C(C)(C)C)C(=O)OC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1(COC(OC1)C(C)(C)C)C(=O)OC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675744
Record name Ethenyl 2-tert-butyl-5-(~2~H_3_)methyl-1,3-dioxane-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189464-68-3
Record name Ethenyl 2-tert-butyl-5-(~2~H_3_)methyl-1,3-dioxane-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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